molecular formula C18H21NO2 B14032055 N-geranyl phthalimide CAS No. 36615-20-0

N-geranyl phthalimide

Cat. No.: B14032055
CAS No.: 36615-20-0
M. Wt: 283.4 g/mol
InChI Key: NZUXIQHUOLOYNR-SDNWHVSQSA-N
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Description

(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science. The compound features a unique structure with a conjugated diene system and an isoindoline core, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 3,7-dimethylocta-2,6-dien-1-ol.

    Formation of Isoindoline Core: The isoindoline core is formed through a cyclization reaction, often involving a condensation step with an amine.

    Introduction of the Diene System: The diene system is introduced via a Wittig reaction or a similar olefination process, ensuring the (E)-configuration of the double bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the diene system into saturated alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of isoindoline compounds are investigated for their potential use in drug development. They may serve as lead compounds for designing new pharmaceuticals.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s diene system and isoindoline core play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share a similar core structure but lack the diene system.

    Isoindoline Derivatives: Other isoindoline derivatives may have different substituents, affecting their chemical and biological properties.

Uniqueness

The uniqueness of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione lies in its combination of a conjugated diene system with an isoindoline core. This structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

36615-20-0

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]isoindole-1,3-dione

InChI

InChI=1S/C18H21NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+

InChI Key

NZUXIQHUOLOYNR-SDNWHVSQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CN1C(=O)C2=CC=CC=C2C1=O)/C)C

Canonical SMILES

CC(=CCCC(=CCN1C(=O)C2=CC=CC=C2C1=O)C)C

Origin of Product

United States

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